2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-(trifluoromethyl)pyrimidine
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Overview
Description
The compound 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-(trifluoromethyl)pyrimidine belongs to a class of pyrimidine derivatives. This compound is characterized by its trifluoromethyl and pyrimidinyl groups which are significant in medicinal chemistry due to their enhanced stability and bioavailability. The structural complexity of this compound makes it an interesting subject for various scientific inquiries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. A common route includes the coupling of a 6-methylpyrimidin-4-yl derivative with a piperidin-1-yl intermediate. The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction, facilitated by reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane.
Industrial Production Methods: Industrial production scales up the aforementioned lab-scale synthesis, often optimizing conditions to improve yield and reduce costs. This may involve catalytic processes and high-throughput reaction setups. Green chemistry principles are increasingly employed to minimize the environmental impact of these synthetic processes.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrimidinyl groups. Common oxidizing agents used include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound often targets the piperidine ring, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at the pyrimidinyl rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed: Depending on the reaction type and conditions, products can vary from oxidized pyrimidine derivatives to reduced piperidine compounds and substituted pyrimidinyl rings.
Scientific Research Applications
2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-(trifluoromethyl)pyrimidine finds applications across several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological molecules due to its stable trifluoromethyl group.
Medicine: Potential therapeutic agent, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals, given its robust chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules, such as enzymes and receptors. Its trifluoromethyl group enhances binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways. The molecular targets often include kinases, proteases, and ion channels, which are critical in various physiological processes.
Comparison with Similar Compounds
When compared to other pyrimidine derivatives, 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-(trifluoromethyl)pyrimidine stands out due to its trifluoromethyl group. This feature imparts higher lipophilicity and metabolic stability. Similar compounds include:
4-Amino-2-trifluoromethylpyrimidine
6-Methyl-2-trifluoromethylpyrimidine
4-(Trifluoromethyl)pyrimidine-2-carbaldehyde
These compounds share structural similarities but differ in their chemical reactivity and biological activity, highlighting the unique properties of this compound.
Properties
IUPAC Name |
2-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O/c1-11-8-14(22-10-21-11)25-9-12-3-6-24(7-4-12)15-20-5-2-13(23-15)16(17,18)19/h2,5,8,10,12H,3-4,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJASNHFHVTNEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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